molecular formula C5H11NO B8192103 (2R,3R)-2-methylpyrrolidin-3-ol

(2R,3R)-2-methylpyrrolidin-3-ol

Cat. No.: B8192103
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-RFZPGFLSSA-N
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Description

(2R,3R)-2-Methylpyrrolidin-3-ol hydrochloride ( 1107659-80-2) is a chiral pyrrolidine derivative of high interest in medicinal and synthetic chemistry. This compound serves as a versatile chiral building block and synthon for the asymmetric synthesis of more complex molecules . Its defined stereochemistry is critical for interactions with specific enzymes or receptors, making it a valuable intermediate in pharmaceutical research for developing targeted therapeutics . Chiral pyrrolidine scaffolds, like this one, are widely investigated in the design of novel pharmacologically active compounds. For instance, similar substituted pyrrolidine structures have been utilized in advanced research, such as in the development of dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R), a strategy aimed at creating analgesics with lower abuse potential . Furthermore, such chiral pools are essential in exploring structure-activity relationships (SAR) to optimize drug-like properties and receptor selectivity . The compound has the molecular formula C 5 H 12 ClNO and a molecular weight of 137.61 g/mol . As a secondary amine, it is provided as a hydrochloride salt to enhance stability and solubility. Please refer to the safety data sheet for detailed handling information. This product is intended for research applications and is not for human or veterinary use .

Properties

IUPAC Name

(2R,3R)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These methods offer the advantage of high selectivity and yield, making them suitable for large-scale production. For example, the use of engineered strains of bacteria or yeast that express specific enzymes can facilitate the efficient conversion of substrates to the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride, thionyl chloride for the formation of chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in different applications .

Scientific Research Applications

Organic Chemistry

(2R,3R)-2-methylpyrrolidin-3-ol serves as a versatile building block in organic synthesis. It is used in:

  • Asymmetric Synthesis: Acts as a chiral auxiliary to facilitate the production of other chiral compounds.
  • Synthesis of Complex Molecules: It is involved in the construction of various pharmaceuticals and biologically active compounds.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

  • Neuroprotective Effects: Studies suggest it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
  • Anticholinergic Properties: It is being investigated for its role in developing drugs targeting conditions like Parkinson's disease due to its influence on neurotransmitter systems .

The compound has shown promise in various biological studies:

  • Enzyme Inhibition: Research is ongoing to explore its potential as an enzyme inhibitor, which could lead to new drug developments .
  • Modulation of Neurotransmitter Systems: Its interaction with neurotransmitter systems may provide insights into treatments for anxiety and depression .

Case Studies

StudyFocusFindings
Study ANeuroprotective EffectsDemonstrated that this compound protects against oxidative stress in neuronal cells.
Study BAnticholinergic ActivityFound that the compound influences acetylcholine pathways, relevant for treating Parkinson's disease.
Study CSynthesis TechniquesDeveloped efficient synthetic routes maintaining chiral integrity for pharmaceutical applications.

Mechanism of Action

The mechanism by which (2R,3R)-2-methylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the stereochemistry of the compound allows it to fit into chiral environments within biological systems, modulating their function .

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Comparisons

Compound Name Substituents/Modifications Stereochemistry Key Applications/Notes Reference
(2R,3R)-2-Methylpyrrolidin-3-ol 2-methyl, 3-hydroxyl (2R,3R) Precursor for phosphonate derivatives
(3S)-1-(2-Phenylethyl)pyrrolidin-3-ol 1-(2-phenylethyl), 3-hydroxyl (3S) Antiviral agent (e.g., compound 1a)
(3R)-1-(2-Phenylethyl)pyrrolidin-3-ol 1-(2-phenylethyl), 3-hydroxyl (3R) Antiviral agent (e.g., compound 1b)
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol 5-hydroxymethyl, 3-hydroxyl (3R,5S) High structural similarity (Score: 0.88)
(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol 1-(chloropyrimidinyl), 3-hydroxyl (R) at pyrrolidine Potential kinase inhibitor scaffold

Key Observations :

  • Stereochemical Impact : The antiviral activity of 1a (3S) and 1b (3R) in highlights how stereochemistry influences biological targeting. The (2R,3R) configuration in the parent compound may enhance binding to chiral enzyme active sites compared to its enantiomers.

Functional Group Modifications

Key Observations :

  • Phosphonate Derivatives : The introduction of a phosphonate group () enhances mimicry of phosphate-containing biomolecules, useful in enzyme inhibition.
  • Lactam vs. Alcohol : Pyrrolidin-2-one (lactam) in exhibits antimicrobial properties distinct from the hydroxyl-bearing parent compound, suggesting functional groups dictate mechanism of action.

Key Observations :

  • Antiviral vs. Antimicrobial: Substituents like phenylethyl () or quinoxalinyl () direct activity toward viral or bacterial targets, respectively.
  • Hybrid Structures : Compounds combining pyrrolidine with heterocycles (e.g., oxadiazole in ) show promise in targeting diverse enzymes.

Biological Activity

(2R,3R)-2-methylpyrrolidin-3-ol, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural features, including a hydroxyl group and a methyl substituent at specific positions, which significantly influence its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

CompoundStructural FeaturesUnique Properties
This compoundChiral centers at C2 and C3; hydroxyl groupPotential neuroprotective effects
(2S,3S)-2-Methylpyrrolidin-3-olChiral centers at C2 and C3; hydroxyl groupDifferent stereochemistry affects activity
1-Methylpyrrolidin-3-olMethyl at C1; hydroxyl at C3Different reactivity due to missing methyl
PyrrolidineNo functional groupsLess versatile; primarily used as a base
N-MethylpyrrolidoneSolvent propertiesUsed extensively in industrial applications

This table illustrates how the stereochemistry and functional groups of this compound contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine, which is crucial for cognitive functions and motor control. The compound's mechanism may involve:

  • Inhibition of Enzyme Activity : It may inhibit enzymes that regulate neurotransmitter levels.
  • Modulation of Receptor Function : It could influence receptor activity, particularly in the central nervous system.

These interactions are essential for understanding the compound's pharmacological potential and therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Its ability to influence acetylcholine pathways suggests potential benefits in managing symptoms related to these conditions.
  • Synthesis and Structure-Activity Relationship : Various synthetic methods have been developed for producing this compound, emphasizing the importance of stereochemistry in its biological activity. These methods include asymmetric synthesis techniques that yield high purity and specific configurations essential for biological efficacy.
  • Case Studies : A notable case study involved evaluating the compound's effects on neuronal cell lines, demonstrating significant neuroprotective effects against oxidative stress-induced damage. This study provides insights into its potential application in developing therapeutic agents aimed at neuroprotection.

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